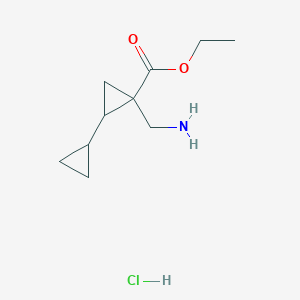![molecular formula C12H18Cl2N2O3 B1487432 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride CAS No. 2206264-79-9](/img/structure/B1487432.png)
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride
Descripción general
Descripción
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride, also known as 4-MPPD, is a synthetic compound with a wide range of applications in scientific research. It is a non-selective agonist of the G-protein coupled receptors (GPCRs) and is used to study the physiological and biochemical effects of GPCRs. 4-MPPD has been shown to have high affinity for the human serotonin 5-HT2A receptor and is used as a tool in the investigation of the physiological and biochemical effects of GPCRs.
Aplicaciones Científicas De Investigación
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been used in a variety of scientific research applications. It is used to study the physiological and biochemical effects of GPCRs and has been used to investigate the role of serotonin 5-HT2A receptors in the regulation of behavior. It has also been used to study the role of GPCRs in the regulation of neurotransmitter release and to investigate the effects of GPCRs on the nervous system.
Mecanismo De Acción
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a non-selective agonist of the G-protein coupled receptors (GPCRs). It binds to the GPCRs and activates the G-proteins, which in turn activate downstream signaling pathways. This activation of the G-proteins and downstream signaling pathways results in a variety of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of serotonin, a neurotransmitter involved in the regulation of mood and behavior. It has also been shown to increase the concentration of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of several cellular processes. In addition, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to modulate the activity of potassium channels and to affect the activity of several enzymes involved in signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several advantages for use in laboratory experiments. It is a non-selective agonist of the GPCRs and is highly selective for the serotonin 5-HT2A receptor. It is also a stable compound and can be stored for extended periods of time. However, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several limitations for use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a highly potent compound and must be used with caution in order to avoid potential adverse effects.
Direcciones Futuras
There are a number of potential future directions for the use of 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride in scientific research. It could be used to study the role of GPCRs in the regulation of gene expression and the development of new drugs targeting GPCRs. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to investigate the effects of GPCRs on the immune system and to study the role of GPCRs in the development of diseases. Finally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to develop new methods for the diagnosis and treatment of GPCR-related diseases.
Propiedades
IUPAC Name |
4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.2ClH/c1-9-10(3-2-6-14-9)17-12(11(15)16)4-7-13-8-5-12;;/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERREMUFEIOMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCNCC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)
![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)


![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)

![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)




